1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Overview
Description
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C11H16O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) on the tetrahydronaphthalene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol can be synthesized through several methods. One common approach involves the alkylation of 5,6,7,8-tetrahydronaphthalene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions.
Another method involves the reduction of 1-methyl-5,6,7,8-tetrahydronaphthalen-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated hydrocarbons. Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like ether or THF.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for halogenation; concentrated nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-one (ketone) or 1-methyl-5,6,7,8-tetrahydronaphthalen-2-al (aldehyde).
Reduction: 1-Methyl-5,6,7,8-tetrahydronaphthalene (saturated hydrocarbon).
Substitution: 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol (halogenated product) or 1-nitro-5,6,7,8-tetrahydronaphthalen-2-ol (nitrated product).
Scientific Research Applications
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic naphthalene ring can interact with lipid membranes, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:
- **1
5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks the methyl group, resulting in different reactivity and properties.
Properties
IUPAC Name |
1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h6-7,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMMUYMRVFIPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280602 | |
Record name | 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56771-15-4 | |
Record name | NSC17560 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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